

# Y08262 and p300 Bromodomain Cross-reactivity: A Comparative Analysis

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## Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106

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This guide provides a comparative analysis of the small molecule inhibitor **Y08262**, focusing on its cross-reactivity with the p300 bromodomain. **Y08262** has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader protein implicated in transcriptional regulation and the pathogenesis of diseases such as acute myeloid leukemia[1]. Given the high degree of structural and functional homology between the bromodomains of CBP and its paralog, p300, understanding the cross-reactivity of CBP-targeted inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

## High Homology Between CBP and p300 Bromodomains

The bromodomains of CBP and p300 are highly conserved, sharing approximately 96% sequence identity. This structural similarity often leads to the development of dual inhibitors that target both proteins. While **Y08262** is reported to have "remarkable selectivity" for the CBP bromodomain, specific quantitative data on its binding affinity for the p300 bromodomain is not currently available in the public domain.

## Quantitative Analysis of Inhibitor Potency

To provide a framework for comparison, the following table summarizes the known inhibitory concentration (IC<sub>50</sub>) of **Y08262** against the CBP bromodomain. Due to the absence of specific data for **Y08262** against the p300 bromodomain, data for a well-characterized dual CBP/p300 inhibitor, I-CBP112, is included as a reference to illustrate typical cross-reactivity profiles.

Compound	Target Bromodomain	IC <sub>50</sub> (nM)
Y08262	CBP	73.1[1]
p300	Data not available	
I-CBP112 (Reference)	CBP	170
p300	625	

## Experimental Protocols

The determination of inhibitor potency against bromodomains is commonly performed using in vitro biochemical assays. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method for this purpose.

### AlphaLISA® Assay for Bromodomain Inhibitor IC<sub>50</sub> Determination

**Objective:** To measure the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound (e.g., **Y08262**) against a target bromodomain (e.g., p300).

**Principle:** This assay is based on the competition between the test compound and a biotinylated histone peptide ligand for binding to a GST-tagged bromodomain. The interaction between the GST-tagged bromodomain and the biotinylated peptide brings streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor beads at 615 nm. A potent inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaLISA® signal.

**Materials:**

- Recombinant GST-tagged p300 bromodomain

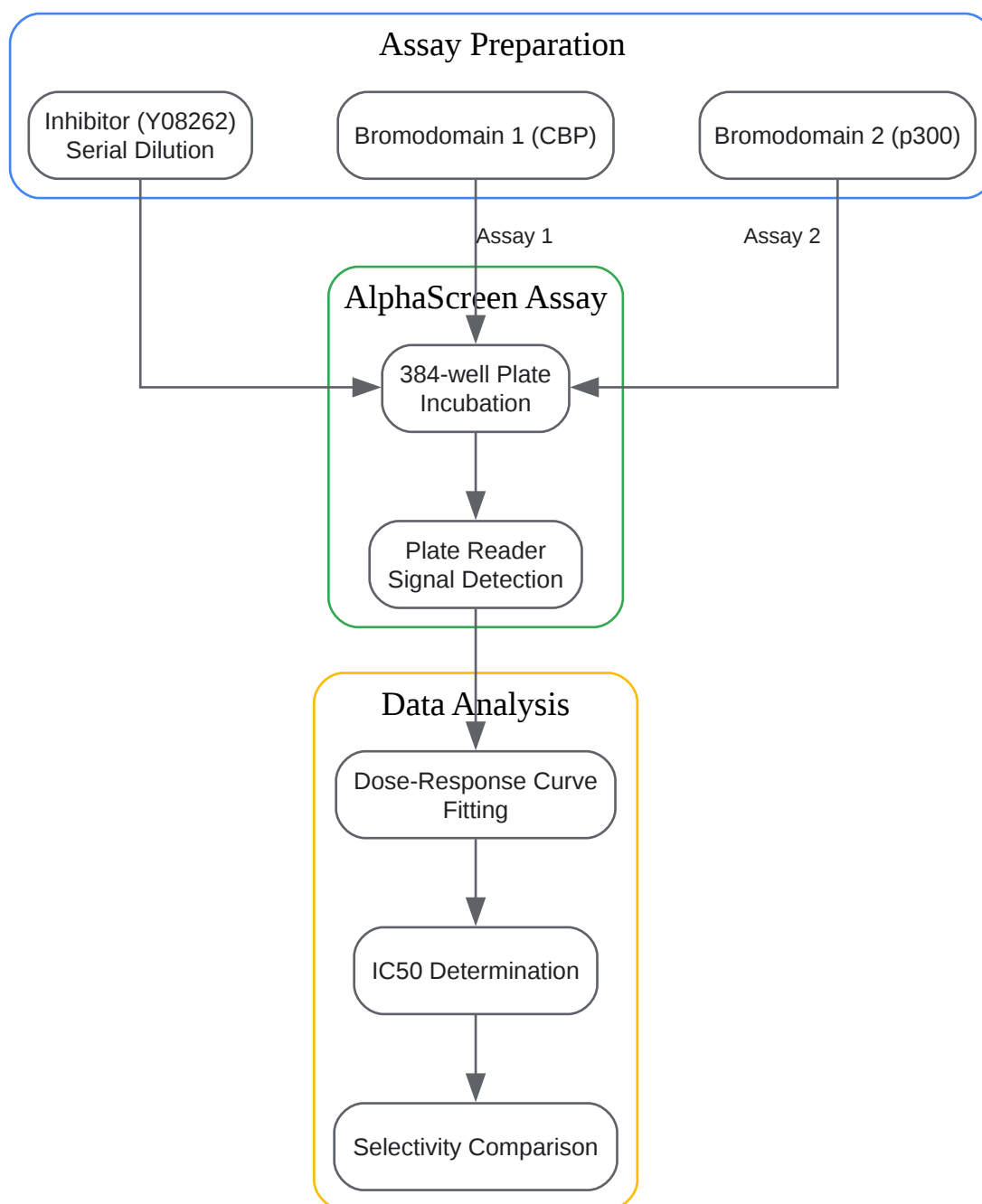
- Biotinylated histone H4 peptide (acetylated)
- AlphaLISA® Glutathione Acceptor beads
- AlphaScreen® Streptavidin Donor beads
- Test compound (**Y08262**)
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- 384-well microplates

Procedure:

- Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
- Reaction Setup: In a 384-well plate, add the following in order:
  - Test compound at various concentrations.
  - GST-tagged p300 bromodomain at a fixed concentration.
  - Biotinylated histone peptide at a fixed concentration.
- Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
- Addition of Acceptor Beads: Add AlphaLISA® Glutathione Acceptor beads to each well and incubate in the dark at room temperature (e.g., 60 minutes).
- Addition of Donor Beads: Add AlphaScreen® Streptavidin Donor beads to each well and incubate in the dark at room temperature (e.g., 30 minutes).
- Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.
- Data Analysis: Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against multiple bromodomains using an AlphaScreen-based assay.



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Caption: Workflow for Bromodomain Inhibitor Cross-Reactivity Screening.

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## References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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